molecular formula C12H15NO2Si B1391981 1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone CAS No. 1228666-31-6

1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone

Cat. No. B1391981
CAS RN: 1228666-31-6
M. Wt: 233.34 g/mol
InChI Key: PQSVBIPUESNCDX-UHFFFAOYSA-N
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Description

“1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone” is a chemical compound . It is a derivative of furo[3,2-b]pyridine, which is a type of heterocyclic compound . The compound has a molecular weight of 233.34 .

Scientific Research Applications

Chemistry and Properties

1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone has been explored in various branches of chemistry, particularly in coordination chemistry and heterocyclic chemistry. It's a compound that holds potential due to its unique structural and chemical properties, contributing to various fields such as organic synthesis, pharmaceutical chemistry, and materials science. For instance, Boča et al. (2011) reviewed the chemistry and properties of related heterocyclic compounds, emphasizing the preparation procedures, spectroscopic properties, and biological and electrochemical activities (Boča, Jameson, & Linert, 2011).

Synthesis and Reactivity

Compounds like 1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone are significant in synthetic organic chemistry due to their reactivity and versatility. They are used as precursor molecules in the synthesis of more complex chemical entities. Kamneva et al. (2018) provided a comprehensive review of the reactions of arylmethylidene derivatives of 3H-furan-2-ones, demonstrating that the direction of the reaction depends on the structure of the initial reagents, strength of the nucleophilic agent, and reaction conditions (Kamneva, Anis’kova, & Egorova, 2018).

Bioactive Heterocyclic Compounds

The structural motif of 1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone is similar to other heterocyclic compounds known for their bioactivity. Ostrowski (2022) highlighted the importance of heterocyclic compounds in medicinal chemistry, discussing the impact of bioisosteric replacement of aryl substituents with heteroaryl ones on activities (Ostrowski, 2022).

Catalysis and Green Chemistry

Derivatives of 1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone can potentially be used in catalysis and green chemistry applications, contributing to the synthesis of high-value chemicals and materials in an environmentally friendly manner. For example, recent advances in the selective hydrogenation of furfural and its derivatives to pentanediol were reviewed by Tan et al. (2021), highlighting the importance of developing efficient and stable catalyst systems for green chemical processes (Tan et al., 2021).

properties

IUPAC Name

1-(2-trimethylsilylfuro[3,2-b]pyridin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2Si/c1-8(14)9-5-11-10(13-7-9)6-12(15-11)16(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSVBIPUESNCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C(O2)[Si](C)(C)C)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678451
Record name 1-[2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone

CAS RN

1228666-31-6
Record name 1-[2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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